molecular formula C8H18O6 B576959 1,2-Butanediol, 1,2-diacetate CAS No. 13814-27-2

1,2-Butanediol, 1,2-diacetate

Cat. No.: B576959
CAS No.: 13814-27-2
M. Wt: 210.226
InChI Key: MOGXFDPQOOJGNI-UHFFFAOYSA-N
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Description

2-Acetyloxybutyl Acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its chemical structure, which includes an acetate group attached to a butyl chain. It is commonly used in various industrial applications due to its solvent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyloxybutyl Acetate can be synthesized through the esterification of butanol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CH3COOH+CH3(CH2)3OHCH3COOCH2(CH2)2CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3(\text{CH}_2)_3\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2(\text{CH}_2)_2\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​(CH2​)3​OH→CH3​COOCH2​(CH2​)2​CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of 2-Acetyloxybutyl Acetate often involves continuous esterification processes. This method uses a solid acid catalyst and operates at temperatures ranging from 70 to 150°C. The water generated during the reaction is removed by azeotropic distillation, and the resulting ester is purified through rectification .

Chemical Reactions Analysis

Types of Reactions

2-Acetyloxybutyl Acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and butanol.

    Oxidation: It can be oxidized to produce acetic acid and butyric acid.

    Reduction: Reduction reactions can convert it into butanol and acetic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Acetic acid and butanol.

    Oxidation: Acetic acid and butyric acid.

    Reduction: Butanol and acetic acid.

Scientific Research Applications

2-Acetyloxybutyl Acetate has diverse applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.

    Biology: Employed in the study of metabolic pathways involving esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of coatings, adhesives, and fragrances

Mechanism of Action

The mechanism of action of 2-Acetyloxybutyl Acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release acetic acid and butanol, which can then participate in metabolic pathways. The acetate group can act as a substrate for acetylation reactions, influencing cellular processes such as gene expression and protein function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: Another ester with similar solvent properties but a different alkyl chain.

    Butyl Acetate: Similar structure but lacks the acetyloxy group.

    Methyl Butyrate: An ester with a different carboxylic acid component.

Uniqueness

2-Acetyloxybutyl Acetate is unique due to its specific combination of an acetate group and a butyl chain, which imparts distinct solvent properties and reactivity. Its ability to participate in both esterification and hydrolysis reactions makes it versatile for various applications .

Properties

IUPAC Name

2-acetyloxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-8(12-7(3)10)5-11-6(2)9/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMSNPLDZKSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13814-27-2
Record name 1,2-Butanediol diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the mixture of 0.48 g of optically active 1,2-butanediol, 5 ml of toluene and 2.5 ml of pyridine, 1.7 g of acetyl chloride was added dropwise in an ice bath and stirred for two hours. 10 ml of water and 10 ml of toluene were added to the reaction mixture and stirred. The obtained solution was washed with 2N sodium hydroxide and then with water. The toluene solution was dried over anhydrous magnesium sulfate. Toluene was distilled away from the solution under reduced pressure, the residue was purified with a chromatograph over silica gel, and 1,2-butanediol diacetate was obtained. The obtained compound had a gas chromatographic purity of 98.9%. It showed a specific rotation of [α]D28 =-12.2° C. (c=1.08, CHCl3). The optical purity of the compound was determined by using a column of optical resolution (Trade name: Chiral Cel OB, produced by Daicel Chemical Industries, Ltd., in Japan). From the peak area of the product, the optical purity was 85% ee.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2.5 mL
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reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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